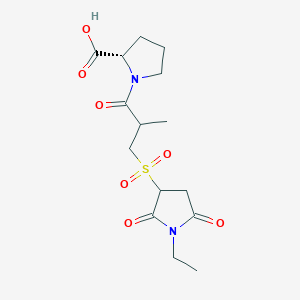
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol, also known as norcaraneol, is a bicyclic alcohol compound with a molecular formula of C17H18O. It is a colorless liquid with a pleasant odor and is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.2.1)heptan-2-ol.
Wirkmechanismus
The mechanism of action of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions. It has been shown to undergo various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol are not well studied. However, the compound has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high reactivity. The compound can undergo various chemical reactions, making it an ideal reagent for the synthesis of various organic compounds. Another advantage is its low toxicity, making it safe for use in laboratory experiments.
One of the limitations of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high cost. The compound is relatively expensive, making it difficult for researchers with limited budgets to use it in their experiments.
Zukünftige Richtungen
There are several future directions for the use of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in scientific research. One of the primary areas of research is in the synthesis of chiral intermediates and natural products. The compound has been shown to be an effective reagent for the synthesis of various chiral intermediates, and further research in this area could lead to the development of new drugs and pharmaceuticals.
Another area of research is in the development of new chemical reactions using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol as a reagent. The compound has been shown to undergo various chemical reactions, and further research in this area could lead to the development of new synthetic methods for the preparation of organic compounds.
Conclusion:
In conclusion, 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is a valuable compound in the field of organic chemistry. Its high reactivity and low toxicity make it an ideal reagent for the synthesis of various organic compounds. The compound has been extensively used in scientific research for its various applications, including the synthesis of chiral intermediates and natural products, as well as in the field of pharmaceuticals. Further research in this area could lead to the development of new drugs and synthetic methods for the preparation of organic compounds.
Synthesemethoden
The synthesis of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol involves the reaction between norcarane and benzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces the desired product in good yields. This synthesis method has been widely used in the preparation of various organic compounds, including chiral intermediates, natural products, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol has been extensively used in scientific research for its various applications. One of the primary research areas is in the synthesis of chiral intermediates and natural products. The compound has been used as a reagent for the synthesis of various chiral intermediates, including amino acids, alcohols, and ketones.
Another significant application of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is in the field of pharmaceuticals. The compound has been used as a starting material in the synthesis of various pharmaceuticals, including anti-tumor agents, anti-inflammatory drugs, and anti-viral agents.
Eigenschaften
CAS-Nummer |
100783-34-4 |
|---|---|
Molekularformel |
C20H20O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
7-benzhydrylidenebicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H20O/c21-18-13-16-11-12-17(18)20(16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
InChI-Schlüssel |
GVKPDAZZFVJVQF-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Synonyme |
7-(diphenylmethylene)bicyclo(2.2.1)heptan-2-ol DBHO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





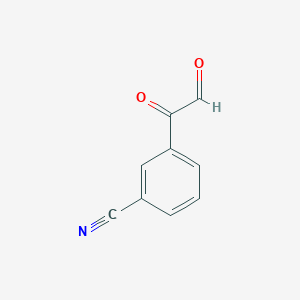
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
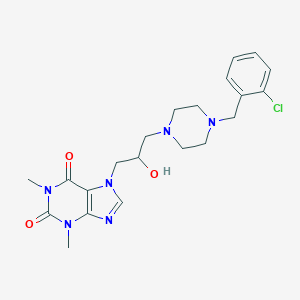
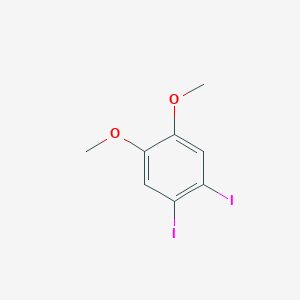
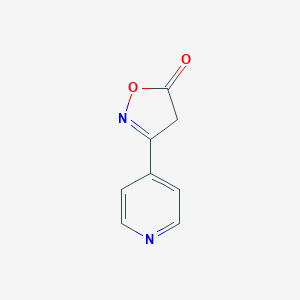

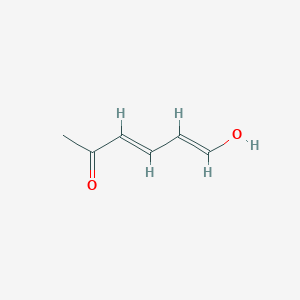
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
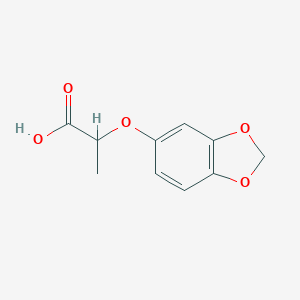

![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
